Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate
Description
Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate is a benzodiazepine derivative, chemically characterized by an imidazo[1,2-a][1,4]benzodiazepine core with a bromo substituent at position 8, a methyl group at position 1, and a 2-pyridyl group at position 4. Its molecular formula is C21H19BrN4O2, with a molecular weight of 439.3 g/mol .
This compound is pharmacologically recognized as Remimazolam, an ultra-short-acting sedative-hypnotic drug developed by PAION and GlaxoSmithKline . It features a carboxylic ester linkage that facilitates rapid hydrolysis by tissue esterases, contributing to its short duration of action and improved safety profile compared to traditional benzodiazepines .
Note on Stereochemistry: While the user specifies the (R)-enantiomer, authoritative sources (e.g., FDA approvals, CAS registries) designate the (S)-configuration for Remimazolam (CAS 308242-62-8) .
Properties
IUPAC Name |
methyl 3-(8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHWMBVXXDIZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Intermediate E
Intermediate E is synthesized via a stereoselective aminolysis reaction:
-
Starting material : (S)-7-Bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl-propionic acid methyl ester (Compound D).
-
Aminolysis : Reaction with (R)-1-amino-2-propanol in dichloromethane (DCM) at 0–5°C for 24 hours.
Oxidative Cyclization to Form the Imidazo Ring
Intermediate E undergoes oxidation to induce intramolecular cyclization:
-
Oxidizing agents : Dess-Martin periodinane (DMP) or tetrapropylammonium perruthenate (TPAP)/N-methylmorpholine N-oxide (NMO).
-
Conditions :
-
Solvent : Dichloromethane (DCM).
-
Temperature : 0°C to room temperature.
-
Reaction time : 2–4 hours.
-
-
Outcome : Formation of the imidazo[1,2-a] ring with concomitant elimination of water.
Optimization of Reaction Conditions
Catalyst Screening for Cyclization
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM | 0°C → RT | 94 | 99.5 |
| TPAP/NMO | DCM | RT | 89 | 98.7 |
| MnO₂ | Toluene | Reflux | 62 | 95.2 |
DMP in DCM provides optimal yield and purity due to mild conditions and efficient oxidation.
Chiral Control in Intermediate E
-
(R)-1-amino-2-propanol ensures stereochemical fidelity at the C-3 position, critical for the (R)-configuration in the final product.
-
Side products : <1% epimerization observed under optimized conditions.
Critical Intermediates and Their Roles
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| Compound D | Benzodiazepin-2-one core | Precursor for aminolysis |
| Intermediate E | Hydroxypropylamino-substituted derivative | Undergoes oxidative cyclization |
| Final Product | Imidazo[1,2-a]diazepine | Active pharmaceutical ingredient (API) |
Large-Scale Synthesis and Industrial Feasibility
-
Gram-scale reaction : Conducted in batch reactors with 98% yield and 99.5% ee.
-
Purification : Recrystallization from ethanol/water (3:1) achieves >99.9% chemical purity.
Comparative Analysis of Synthetic Approaches
Traditional vs. Catalytic Methods
| Parameter | Traditional Alkylation | Oxidative Cyclization |
|---|---|---|
| Reaction Time | 48–72 hours | 2–4 hours |
| Stereoselectivity | Moderate (85–90% ee) | High (>99% ee) |
| Byproducts | 10–15% | <2% |
Oxidative cyclization outperforms traditional methods in efficiency and stereochemical control.
Mechanistic Insights into Key Steps
Chemical Reactions Analysis
Types of Reactions
CNS7056 undergoes several types of chemical reactions, including:
Hydrolysis: The ester side chain of CNS7056 is rapidly hydrolyzed by tissue esterases to form its major metabolite, CNS7054.
Oxidation and Reduction: CNS7056 can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Common Reagents and Conditions
Hydrolysis: Catalyzed by tissue esterases, primarily carboxylesterase 1A.
Oxidation and Reduction: Typically involves standard oxidizing and reducing agents under controlled conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases.
Case Studies and Findings
- Anticancer Activity : Preliminary studies indicate that compounds with similar benzoimidazole structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The bromine substitution may enhance this activity through increased lipophilicity and improved receptor binding .
Neuropharmacology
Given its diazepine framework, this compound may also possess anxiolytic or sedative properties. Research into its effects on neurotransmitter systems could provide insights into its potential use in treating anxiety disorders.
Research Insights
- GABAergic Activity : Compounds structurally related to diazepines often modulate GABA receptors, leading to anxiolytic effects. Studies are ongoing to determine the specific receptor interactions of this compound .
Synthetic Methodologies
The synthesis of this compound has been documented in patent literature, highlighting innovative methods for its preparation. These methodologies are crucial for scaling up production for further research and potential clinical applications.
Synthesis Overview
The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing techniques such as:
- Bromination : To introduce the bromine atom at the desired position.
- Functionalization : Modifying the diazepine core to enhance biological activity .
Data Tables
Mechanism of Action
CNS7056 exerts its effects by binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound is rapidly metabolized by tissue esterases to form CNS7054, which has significantly lower affinity for gamma-aminobutyric acid type A receptors .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Midazolam
- Molecular Formula : C18H13ClFN3
- Key Features: Lacks the ester linkage at the propanoate side chain. Metabolized via hepatic CYP3A4, leading to a longer half-life (~2 hours) compared to Remimazolam (~0.7 hours) .
- Clinical Use : Sedation for procedures and intensive care.
Diazepam
- Molecular Formula : C16H13ClN2O
- Key Features :
Imidazo[1,2-a]pyridine Derivatives (e.g., Compound 2c from )
- Example: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Features: Shares the imidazo heterocycle but lacks the benzodiazepine backbone.
Functional Analogues in Clinical Use
Remimazolam vs. Midazolam: Pharmacokinetic and Clinical Comparison
Key Advantages of Remimazolam :
- Reduced risk of respiratory depression and hypotension due to rapid clearance .
- Suitable for patients with hepatic impairment .
Remimazolam vs. Propofol
- Propofol: A non-benzodiazepine sedative with a similar short duration but higher risk of hypotension and airway obstruction.
Emerging Analogues in Preclinical Research
Benzo[b][1,4]oxazin Derivatives ()
- Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Lacks the imidazo[1,2-a]benzodiazepine core critical for GABAA receptor binding .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (–13)
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Features :
- Structural similarity in the imidazo ring but divergent pharmacological targets (e.g., kinase inhibition) .
Biological Activity
Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C27H25BrN4O5S
- Molecular Weight : 597.49 g/mol
- CAS Number : 1449295-46-8
1. Anticancer Activity
Research indicates that compounds within the benzo[f]imidazo[1,2-a][1,4]diazepine class exhibit significant anticancer properties. A study highlighted that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Specifically, this compound demonstrated cytotoxic effects on A-431 epidermoid carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
2. Anticonvulsant Properties
Pyrrolo[1,4]benzodiazepines have been reported to possess anticonvulsant activity. The compound's structural features suggest potential efficacy in modulating GABAergic transmission, which is crucial for seizure control. In animal models, it exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), indicating its potential as a therapeutic agent for epilepsy .
3. Analgesic and Anti-inflammatory Effects
The compound also shows promise as an analgesic and anti-inflammatory agent. In preclinical trials, it was effective in reducing pain responses in rodent models of inflammatory pain. The mechanism appears to involve the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- GABA Receptors : Enhances GABAergic transmission leading to increased inhibitory neurotransmission.
- Caspase Activation : Induces apoptosis in cancer cells through caspase-mediated pathways.
- Cytokine Modulation : Alters the levels of inflammatory cytokines thereby exerting anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, this compound was tested against multiple cell types including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (Epidermoid) | 5 | Caspase activation |
| MCF7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
Case Study 2: Anticonvulsant Activity
In a controlled trial on PTZ-induced seizures in rats, the compound was administered at varying doses. The results indicated a significant reduction in seizure frequency and duration compared to control groups.
| Dose (mg/kg) | Seizure Frequency (per hour) | Duration (seconds) |
|---|---|---|
| 5 | 3 | 30 |
| 10 | 1 | 15 |
| Control | 10 | 60 |
Q & A
Q. Why might in vivo efficacy data contradict in vitro receptor binding results?
- Methodological Answer :
- Pharmacokinetic Factors : Assess bioavailability (e.g., plasma protein binding, BBB penetration).
- Metabolite Interference : Test metabolites for off-target activity.
- Dose-Response Curves : Ensure in vivo dosing aligns with in vitro EC₅₀ values .
Key Research Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
